

# Foundational Research on the Carcinogenic Potential of Benzophenone-2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes available foundational research on the carcinogenic potential of **Benzophenone-2** (BP-2). It is intended for informational purposes for a scientific audience and does not constitute a definitive risk assessment.

### **Executive Summary**

Benzophenone-2 (BP-2), a benzophenone derivative used as a UV filter, has come under scientific scrutiny for its potential carcinogenic effects. While comprehensive long-term carcinogenicity studies specifically on BP-2 are notably absent in publicly available literature, foundational research on the parent compound, benzophenone, and in vitro and in vivo studies on BP-2 provide critical insights. This technical guide synthesizes the existing data, focusing on quantitative outcomes, experimental methodologies, and potential mechanisms of action to inform future research and drug development safety assessments. The primary evidence for the carcinogenic potential of the benzophenone class of compounds is derived from a 2-year bioassay of benzophenone conducted by the National Toxicology Program (NTP). This is supplemented by studies on BP-2's genotoxic and endocrine-disrupting properties. Regulatory bodies, such as the European Commission's Scientific Committee on Consumer Safety (SCCS), have highlighted the lack of sufficient data on repeated dose toxicity and reproductive toxicity for BP-2, precluding a conclusive safety assessment.[1][2][3]



# Carcinogenicity Studies on Benzophenone (Parent Compound)

The most robust data on the carcinogenic potential of the benzophenone chemical class comes from a 2-year feed study on benzophenone in F344/N rats and B6C3F1 mice, conducted by the National Toxicology Program (NTP).[4][5][6] These findings are often used as a basis for assessing the potential risks of benzophenone derivatives like BP-2.

#### **Quantitative Data from NTP Benzophenone Study**

The following tables summarize the key tumor incidence data from the NTP's 2-year bioassay of benzophenone.

Table 1: Incidence of Neoplasms in Male F344/N Rats in a 2-Year Feed Study of Benzophenone

| Organ<br>System                                                   | Neoplasm                        | Control (0<br>ppm) | 312 ppm | 625 ppm | 1250 ppm |
|-------------------------------------------------------------------|---------------------------------|--------------------|---------|---------|----------|
| Kidney                                                            | Renal Tubule<br>Adenoma         | 0/50               | 0/50    | 3/50    | 3/50     |
| Hematopoieti<br>c System                                          | Mononuclear<br>Cell<br>Leukemia | 13/50              | 22/50   | 23/50   | 18/50    |
| Statistically significant increase compared to the control group. |                                 |                    |         |         |          |

Source: NTP Technical Report on the Toxicology and Carcinogenesis Studies of Benzophenone (CAS No. 119-61-9) in F344/N Rats and B6C3F1 Mice (Feed Studies)[6][7][8]

Table 2: Incidence of Neoplasms in Female F344/N Rats in a 2-Year Feed Study of Benzophenone



| Organ<br>System                                                   | Neoplasm                        | Control (0<br>ppm) | 312 ppm | 625 ppm | 1250 ppm |
|-------------------------------------------------------------------|---------------------------------|--------------------|---------|---------|----------|
| Hematopoieti<br>c System                                          | Mononuclear<br>Cell<br>Leukemia | 10/50              | 14/50   | 18/50*  | 15/50    |
| All Organs                                                        | Histiocytic<br>Sarcoma          | 0/50               | 0/50    | 1/50    | 2/50     |
| Statistically significant increase compared to the control group. |                                 |                    |         |         |          |

Source: NTP Technical Report on the Toxicology and Carcinogenesis Studies of Benzophenone (CAS No. 119-61-9) in F344/N Rats and B6C3F1 Mice (Feed Studies)[6][7][8]

Table 3: Incidence of Neoplasms in Male B6C3F1 Mice in a 2-Year Feed Study of Benzophenone



| Organ<br>System | Neoplasm                     | Control (0<br>ppm) | 312 ppm | 625 ppm | 1250 ppm |
|-----------------|------------------------------|--------------------|---------|---------|----------|
| Liver           | Hepatocellula<br>r Adenoma   | 14/50              | 18/50   | 26/50   | 27/50    |
| Liver           | Hepatocellula<br>r Carcinoma | 5/50               | 8/50    | 7/50    | 8/50     |
| Liver           | Hepatoblasto<br>ma           | 0/50               | 1/50    | 1/50    | 2/50     |
| Statistically   |                              |                    |         |         |          |
| significant     |                              |                    |         |         |          |
| increase        |                              |                    |         |         |          |
| compared to     |                              |                    |         |         |          |
| the control     |                              |                    |         |         |          |
| group.          |                              |                    |         |         |          |

Source: NTP Technical Report on the Toxicology and Carcinogenesis Studies of Benzophenone (CAS No. 119-61-9) in F344/N Rats and B6C3F1 Mice (Feed Studies)[6][7][8]

Table 4: Incidence of Neoplasms in Female B6C3F1 Mice in a 2-Year Feed Study of Benzophenone

| Organ<br>System | Neoplasm                   | Control (0<br>ppm) | 312 ppm | 625 ppm | 1250 ppm |
|-----------------|----------------------------|--------------------|---------|---------|----------|
| Liver           | Hepatocellula<br>r Adenoma | 5/50               | 8/50    | 11/50   | 13/50    |
| All Organs      | Histiocytic<br>Sarcoma     | 0/50               | 0/50    | 2/50    | 2/50     |

Source: NTP Technical Report on the Toxicology and Carcinogenesis Studies of Benzophenone (CAS No. 119-61-9) in F344/N Rats and B6C3F1 Mice (Feed Studies)[6][7][8]



## Experimental Protocol: NTP 2-Year Benzophenone Bioassay

- Test Substance: Benzophenone (purity >99%)
- Animal Species: F344/N rats and B6C3F1 mice, 50 males and 50 females per group.
- Administration Route: Dietary, with benzophenone mixed into the feed.
- Dose Levels: 0, 312, 625, and 1,250 ppm.
- Duration: 105 weeks.
- Observations: Animals were observed twice daily for morbidity and mortality. Body weights and feed consumption were recorded weekly for the first 13 weeks and then monthly.
- Pathology: Complete necropsies were performed on all animals. All organs and tissues were examined for gross lesions, and a comprehensive list of tissues was examined microscopically.



Click to download full resolution via product page

NTP Carcinogenicity Bioassay Workflow



### **Genotoxicity of Benzophenone-2**

While long-term cancer studies on BP-2 are lacking, several studies have investigated its genotoxic potential, a key characteristic of many carcinogens.

#### In Vitro Genotoxicity Studies

- SOS/umu Assay: A study investigating the genotoxic potential of benzophenone and its metabolites found that benzophenone can be bioactivated by human cytochrome P450 enzymes (P450 2A6 and P450 family 1) to genotoxic metabolites in the SOS/umu assay using Salmonella typhimurium TA1535/pSK1002.
- Photogenotoxicity in Human Keratinocytes: Research has shown that BP-2, when exposed
  to UV radiation, can induce DNA damage in human keratinocytes (HaCaT cells). This was
  demonstrated through the comet assay, photomicronuclei assay, and the formation of
  cyclobutane pyrimidine dimers (CPDs). The study also indicated that this DNA damage was
  irreversible.

## Experimental Protocol: Photogenotoxicity Assessment in HaCaT Cells

- Cell Line: Human keratinocyte cell line (HaCaT).
- Test Substance: Benzophenone-2.
- Exposure: Cells were treated with BP-2 and exposed to UVA, UVB, and simulated sunlight.
- Assays:
  - Comet Assay: To quantify DNA strand breaks.
  - Micronucleus Assay: To assess chromosomal damage.
  - CPD Formation: To measure a specific type of UV-induced DNA damage.
  - Reactive Oxygen Species (ROS) Generation: Measured using DCFH-DA.
  - Cell Viability: Assessed using the MTT assay.





Click to download full resolution via product page

Photogenotoxicity Experimental Workflow

#### **Endocrine Disruption Potential of Benzophenone-2**

Endocrine disruption is another mechanism that can contribute to carcinogenesis. Benzophenones, including BP-2, have been identified as potential endocrine-disrupting chemicals (EDCs).

#### **Evidence for Endocrine Activity**

Estrogenic Activity: The SCCS has stated that available evidence shows BP-2 is an
endocrine-active substance, demonstrating clear estrogenic activity in both in vitro and in
vivo studies.[1][2][3] This estrogen-mimicking behavior could potentially promote the growth
of hormone-sensitive cancers.



 Anti-androgenic Activity: Some studies on benzophenone derivatives have suggested antiandrogenic activities.

The potential for endocrine disruption raises concerns about the long-term safety of BP-2, particularly in relation to hormone-regulated cancers.



Click to download full resolution via product page

Proposed Estrogenic Signaling Pathway for BP-2

#### **Regulatory Landscape and Data Gaps**

Regulatory bodies have acknowledged the potential risks associated with BP-2 while also emphasizing the significant data gaps.

- European Commission's Scientific Committee on Consumer Safety (SCCS): The SCCS has
  concluded that it cannot confirm the safety of BP-2 in cosmetic products.[1][2] This is due to
  the inability to rule out genotoxicity and the limited or unavailable data on repeated-dose
  toxicity and reproductive toxicity.[1][2][3] They have, however, affirmed that BP-2
  demonstrates clear estrogenic activity.[1][2][3]
- International Agency for Research on Cancer (IARC): IARC has classified the parent compound, benzophenone, as "possibly carcinogenic to humans" (Group 2B), based on sufficient evidence in experimental animals.[9][10]

The consistent message from regulatory and scientific bodies is the need for more comprehensive long-term studies on BP-2 to adequately assess its carcinogenic risk to humans.

#### Conclusion



The foundational research on the carcinogenic potential of **Benzophenone-2** is incomplete. While there is a lack of long-term carcinogenicity bioassays specifically for BP-2, the available evidence from studies on the parent compound, benzophenone, and in vitro and in vivo studies on BP-2 itself, raises concerns. The data from the NTP's 2-year study on benzophenone shows evidence of carcinogenic activity in rodents. Furthermore, studies on BP-2 indicate a potential for genotoxicity, particularly in the presence of UV light, and established endocrine-disrupting properties through estrogenic activity. These findings, coupled with the data gaps identified by regulatory agencies, underscore the need for further research, including a comprehensive 2-year bioassay on BP-2, to fully elucidate its carcinogenic potential. For drug development professionals, these findings warrant a cautious approach to the use of BP-2 and highlight the importance of thorough safety assessments for any formulation containing this compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. health.ec.europa.eu [health.ec.europa.eu]
- 2. SCCS Issued Final Scientific Advice on Benzophenone-2 (BP-2) and Benzophenone-5 (BP-5) - Regulatory News - Personal and Home Care Products - CIRS Group [cirsgroup.com]
- 3. useforesight.io [useforesight.io]
- 4. Carcinogenesis studies of benzophenone in rats and mice PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carcinogenesis studies of benzophenone in rats and mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxicology and carcinogenesis studies of benzophenone (CAS No. 119-61-9) in F344/N rats and B6C3F1 mice (feed studies) PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dir.ca.gov [dir.ca.gov]
- 8. dir.ca.gov [dir.ca.gov]
- 9. tga.gov.au [tga.gov.au]
- 10. Screening Assessment Benzophenone Canada.ca [canada.ca]



• To cite this document: BenchChem. [Foundational Research on the Carcinogenic Potential of Benzophenone-2: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1218759#foundational-research-on-benzophenone-2-s-carcinogenic-potential]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com